molecular formula C6H10ClN3 B2704887 5-Chloro-1-isobutyl-1H-1,2,4-triazole CAS No. 2279124-26-2

5-Chloro-1-isobutyl-1H-1,2,4-triazole

Cat. No.: B2704887
CAS No.: 2279124-26-2
M. Wt: 159.62
InChI Key: YHXMPHLHFVQDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-isobutyl-1H-1,2,4-triazole is a derivative of 1,2,4-triazole, a class of heterocyclic compounds . These compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, including this compound, has been a subject of research due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes . These methods often involve the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

1,2,4-Triazole is a planar molecule with unique structure and properties . The C-N and N-N distances fall into a narrow range, consistent with the aromaticity . Although two tautomers can be envisioned, only one exists practically speaking .


Chemical Reactions Analysis

1,2,4-Triazoles, including this compound, operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain 1,2,4-triazole group are common and well known .

Scientific Research Applications

Corrosion Inhibition

Triazole derivatives have been extensively studied for their corrosion inhibition properties. 4H-1,2,4-Triazole derivatives, for instance, have shown high effectiveness in protecting mild steel in hydrochloric acid solutions. Their inhibitory efficiency is linked to the type and nature of substituents in the molecule, with certain derivatives achieving up to 99.6% efficiency. The adsorption of these derivatives on steel surfaces follows the Langmuir isotherm model, suggesting a strong and efficient barrier against corrosion (Bentiss et al., 2007; Lagrenée et al., 2002).

Fluorescent Properties

Novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers have been synthesized, demonstrating significant fluorescent behavior. These compounds, characterized by high yield and purity, exhibit dual emission in certain solvents, indicating potential applications in molecular probes and sensors (Kamalraj et al., 2008).

Molecular Conformation and Binding

Aryl-triazole oligomers, incorporating isobutyl 4-fluorobenzoate and isobutyl 4-chlorobenzoate, adopt stable helical conformations induced by intramolecular hydrogen bonding. These structures are of interest for understanding molecular interaction mechanisms and developing new materials with predictable behaviors (Shang et al., 2014).

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles, plays a critical role in drug discovery. This methodology facilitates the rapid and reliable synthesis of triazole-based compounds, which can interact with biological targets through diverse mechanisms. Such compounds have shown potential as leads for developing new therapeutics (Kolb & Sharpless, 2003).

Energetic Materials

Salts of trinitromethyl-substituted triazoles have emerged as a new class of highly dense energetic materials. These compounds exhibit remarkable properties, including high density and detonation capabilities, positioning them as potential candidates for applications in explosives and propellants (Thottempudi & Shreeve, 2011).

Mechanism of Action

    Target of action

    1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

    Mode of action

    The mode of action of 1,2,4-triazoles generally involves interactions with biological receptors through hydrogen-bonding and dipole interactions .

    Biochemical pathways

    1,2,4-Triazoles are involved in a wide range of potential pharmaceutical activities including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

    Result of action

    The result of the action of 1,2,4-triazoles can vary widely depending on the specific compound and its targets. They have been introduced as an antimicrobial agent and various medicines .

Future Directions

The future directions in the research of 1,2,4-triazole-containing scaffolds, including 5-Chloro-1-isobutyl-1H-1,2,4-triazole, involve finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . The widespread potential pharmaceutical activity of 1,2,4-triazoles has attracted remarkable attention, especially in the last two decades .

Properties

IUPAC Name

5-chloro-1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXMPHLHFVQDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=NC=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.